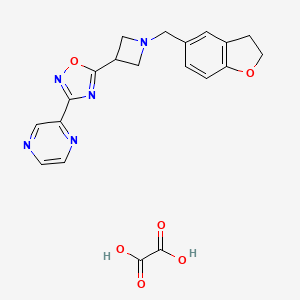
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C20H19N5O6 and its molecular weight is 425.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate (CAS No. 1428372-77-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the oxadiazole ring and the incorporation of a benzofuran moiety, suggest diverse mechanisms of action that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N3O6S, with a molecular weight of approximately 429.45 g/mol. Its structure includes:
- Azetidine ring : A four-membered nitrogen-containing ring that may influence biological activity through interactions with various biological targets.
- Benzofuran moiety : Known for its potential pharmacological properties, including anti-inflammatory and anticancer effects.
- Oxadiazole ring : Associated with antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Recent studies have shown that derivatives of 1,3,4-oxadiazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. In particular, compounds structurally similar to our target compound have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively documented:
- Mechanism of Action : The oxadiazole ring can interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis. Studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines .
Neuroprotective Effects
Some derivatives of oxadiazoles have also been investigated for neuroprotective activities. These compounds may enhance neuronal survival under oxidative stress conditions, indicating potential applications in neurodegenerative diseases .
Case Studies
- Study on Antimicrobial Efficacy : Dhumal et al. (2016) conducted a study on various oxadiazole derivatives and found that specific substitutions significantly increased their antibacterial potency against Mycobacterium bovis BCG .
- Anticancer Activity Research : Desai et al. (2018) explored pyridine-based oxadiazoles and reported their effectiveness against several cancer cell lines, highlighting the need for further development of these compounds as therapeutic agents .
属性
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2.C2H2O4/c1-2-16-13(3-6-24-16)7-12(1)9-23-10-14(11-23)18-21-17(22-25-18)15-8-19-4-5-20-15;3-1(4)2(5)6/h1-2,4-5,7-8,14H,3,6,9-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZHNMFBIMTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)C4=NC(=NO4)C5=NC=CN=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














